

An In-depth Technical Guide to 11(Z)-Eicosenoyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **11(Z)-Eicosenoyl chloride**

Cat. No.: **B15602286**

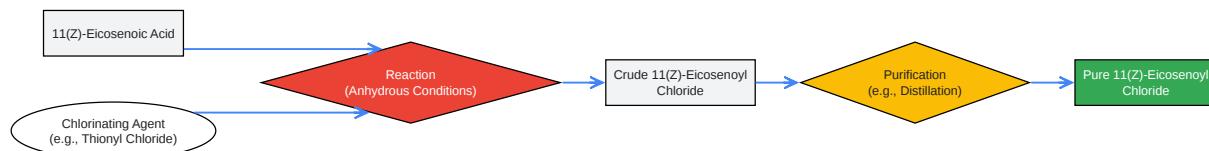
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **11(Z)-eicosenoyl chloride**, including its molecular weight and purity. It also outlines detailed methodologies for its synthesis, purification, and analysis, tailored for professionals in research and drug development.

Core Data Presentation

The fundamental properties of **11(Z)-eicosenoyl chloride** are summarized in the table below, providing a quick reference for laboratory use.


Property	Value	Reference
Molecular Weight	328.96 g/mol	[1]
Molecular Formula	C ₂₀ H ₃₇ ClO	[1]
CAS Number	103213-61-2	[1]
Typical Purity	>99%	[1]
Physical State	Liquid	
Storage Temperature	Freezer	[1]

Synthesis and Purification

The synthesis of **11(Z)-eicosenoyl chloride** from its corresponding fatty acid, 11(Z)-eicosenoic acid, is a standard laboratory procedure. The most common method involves the use of a chlorinating agent.

Synthesis of 11(Z)-Eicosenoyl Chloride

A general workflow for the synthesis of a fatty acid chloride from a fatty acid is depicted below. This process involves the reaction of the fatty acid with a chlorinating agent, followed by purification to remove byproducts and unreacted reagents.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **11(Z)-Eicosenoyl chloride**.

Experimental Protocol: Synthesis

Objective: To synthesize **11(Z)-eicosenoyl chloride** from 11(Z)-eicenoic acid using thionyl chloride.

Materials:

- 11(Z)-eicenoic acid
- Thionyl chloride (SOCl_2)
- Anhydrous solvent (e.g., dichloromethane or toluene)
- Round-bottom flask

- Reflux condenser
- Stirring apparatus
- Inert gas supply (e.g., nitrogen or argon)

Procedure:

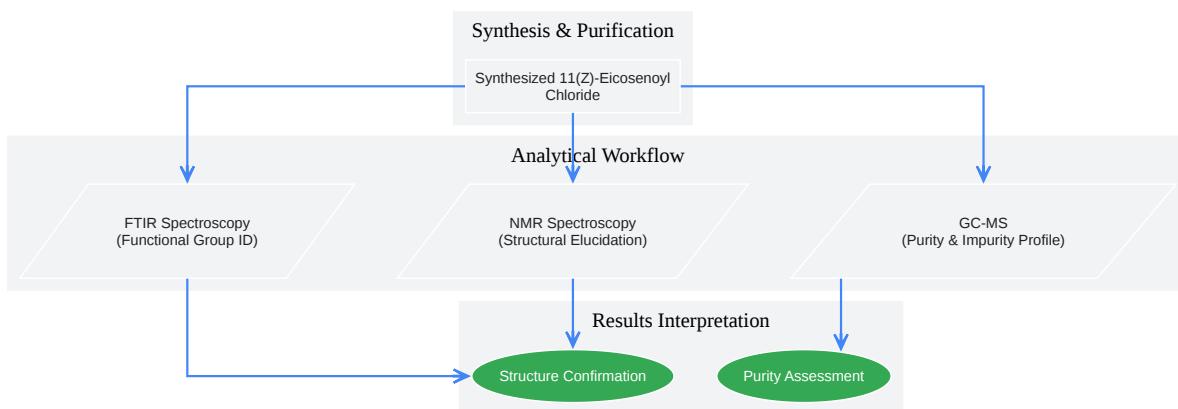
- Ensure all glassware is thoroughly dried to prevent hydrolysis of the acid chloride.
- In a round-bottom flask, dissolve 11(Z)-eicosenoic acid in an anhydrous solvent under an inert atmosphere.
- Slowly add an excess of thionyl chloride to the solution while stirring. The reaction is typically performed at room temperature or with gentle heating.
- Once the addition is complete, the reaction mixture is often refluxed for a period to ensure complete conversion. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
- After the reaction is complete, the excess thionyl chloride and solvent are removed, typically by distillation or rotary evaporation.

Experimental Protocol: Purification

Objective: To purify the crude **11(Z)-eicosenoyl chloride**.

Materials:

- Crude **11(Z)-eicosenoyl chloride**
- Distillation apparatus
- Vacuum pump
- Cold trap


Procedure:

- The crude product is purified by fractional distillation under reduced pressure.[2]
- Vacuum distillation is crucial for high molecular weight and heat-sensitive acyl chlorides to prevent degradation.[2]
- The distillation should be performed under an inert atmosphere to minimize hydrolysis from atmospheric moisture.[2]
- Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of **11(Z)-eicosenoyl chloride** at the applied pressure.

Quality Control and Analysis

Ensuring the purity and structural integrity of **11(Z)-eicosenoyl chloride** is critical for its use in further research and development. Several analytical techniques can be employed for this purpose.

The logical flow for the quality control analysis of synthesized **11(Z)-eicosenoyl chloride** is outlined in the following diagram.

[Click to download full resolution via product page](#)

Caption: Quality control workflow for **11(Z)-Eicosenoyl chloride**.

Experimental Protocol: Analytical Methods

1. Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To confirm the presence of the acyl chloride functional group.
- Methodology: A small sample of the purified product is analyzed. The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm^{-1}) and the appearance of a strong C=O stretching band at a higher frequency (typically around 1800 cm^{-1}) indicates the formation of the acyl chloride.[3][4]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the detailed chemical structure and confirm the integrity of the carbon chain.
- Methodology: Both ^1H and ^{13}C NMR spectra are acquired.
 - In ^1H NMR, the protons adjacent to the carbonyl group will show a characteristic chemical shift.
 - In ^{13}C NMR, the carbonyl carbon of the acyl chloride will have a distinct resonance in the downfield region (typically 160-180 ppm).[5][6]
 - The spectra should be carefully analyzed to ensure the presence of the cis double bond at the C11 position and the absence of signals corresponding to impurities.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To determine the purity of the compound and identify any volatile impurities.
- Methodology: Due to the reactivity of acyl chlorides, they are often derivatized to more stable esters (e.g., methyl esters) before analysis. However, with appropriate care and a suitable GC column, direct analysis may be possible.

- The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase.
- The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the main peak as **11(Z)-eicosenoyl chloride** and to identify any impurities.

Stability and Storage

Acyl chlorides are reactive compounds and are susceptible to hydrolysis. Therefore, **11(Z)-eicosenoyl chloride** should be handled under anhydrous conditions and stored in a tightly sealed container under an inert atmosphere. For long-term storage, it is recommended to keep the compound in a freezer to minimize degradation.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. larodan.com [larodan.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]
- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 11(Z)-Eicosenoyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15602286#11-z-eicosenoyl-chloride-molecular-weight-and-purity\]](https://www.benchchem.com/product/b15602286#11-z-eicosenoyl-chloride-molecular-weight-and-purity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com